2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole
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Overview
Description
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazole derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluoroaniline with piperazine under controlled conditions to form the intermediate 2-(2-fluorophenyl)piperazine.
Cyclization to Benzoxazole: The intermediate is then subjected to cyclization with o-aminophenol in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: It is used in research to study its effects on cellular processes and its potential as a tool for understanding disease mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine and benzoxazole moieties contribute to its overall stability and activity. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Fluorophenyl)piperazin-1-yl)ethylbenzylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide: A saccharin derivative with similar structural features.
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a fluorophenyl-piperazine structure.
Uniqueness
2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole is unique due to its specific combination of the fluorophenyl group, piperazine ring, and benzoxazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H16FN3O |
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Molecular Weight |
297.33 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C17H16FN3O/c18-13-5-1-3-7-15(13)20-9-11-21(12-10-20)17-19-14-6-2-4-8-16(14)22-17/h1-8H,9-12H2 |
InChI Key |
ITCLSLRFOQWPKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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